molecular formula C11H13ClO2 B7990854 4-Chloro-3-methylphenethyl acetate

4-Chloro-3-methylphenethyl acetate

Cat. No.: B7990854
M. Wt: 212.67 g/mol
InChI Key: BEEUOBZFMHFZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-methylphenethyl acetate is an organic compound with the molecular formula C10H11ClO2. It is a derivative of phenethyl acetate, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenethyl acetate typically involves the esterification of 4-chloro-3-methylphenethyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 4-Chloro-3-methylbenzoic acid or 4-chloro-3-methylacetophenone.

    Reduction: 4-Chloro-3-methylphenethyl alcohol.

    Substitution: Various substituted phenethyl acetates depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-methylphenethyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenethyl acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity or receptor binding, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenethyl acetate: The parent compound without the chlorine and methyl substitutions.

    4-Chlorophenethyl acetate: Similar structure but lacks the methyl group.

    3-Methylphenethyl acetate: Similar structure but lacks the chlorine atom.

Uniqueness

4-Chloro-3-methylphenethyl acetate is unique due to the presence of both chlorine and methyl substituents on the phenyl ring. These substitutions can significantly alter the compound’s chemical and biological properties compared to its analogs. The chlorine atom can enhance the compound’s reactivity in substitution reactions, while the methyl group can influence its steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chloro-3-methylphenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8-7-10(3-4-11(8)12)5-6-14-9(2)13/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEUOBZFMHFZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCOC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.